Favipiravir
Vue d'ensemble
Description
Favipiravir, sold under the brand name Avigan among others, is an antiviral medication used to treat influenza in Japan . It is also being studied to treat a number of other viral infections, including SARS-CoV-2 . It is a pyrazinecarboxamide derivative and is being developed and manufactured by Toyama Chemical .
Synthesis Analysis
Favipiravir can be synthesized starting from 3-aminopyrazine-2-carboxylic acid . An economical and scalable procedure for favipiravir synthesis via the 3,6-dichloropyrazine-2-carbonitrile intermediate has been reported .
Molecular Structure Analysis
The molecule of favipiravir is completely flat and stabilized by an intramolecular O–H···O hydrogen bond, yielding a six-membered pseudo-aromatic ring . The crystal packing of favipiravir is mainly constructed through intermolecular N–H···O, N–H···N and C–H···O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of favipiravir include regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination . From the intermediate, the subsequent nucleophilic fluorination, nitrile hydration and hydroxyl substitution efficiently afford the target product .
Physical And Chemical Properties Analysis
Favipiravir is a wide-spectrum antiviral generic drug . In the presence of water, a keto form is favored due to the specific solute–solvent interactions . Upon the addition of alkaline-earth-metal ions, deprotonation and complexation occurred simultaneously, giving the formation of 2 : 1 ligand : metal complexes .
Applications De Recherche Scientifique
-
Influenza
- Field : Virology, Infectious Diseases .
- Application : Favipiravir is an antiviral medication used to treat influenza in Japan . It selectively inhibits the RNA polymerase of the influenza virus, an enzyme required for viral replication .
- Method : Favipiravir is administered orally. The typical dosing regimen involves an initial dose of 1800 mg twice daily on the first day, followed by 800 mg twice daily on days 2-5 .
- Results : Favipiravir has been associated with reduced viral titers, RNA load area under the curve over days 1-5, and median times to cessation of virus detection .
-
COVID-19
- Field : Virology, Infectious Diseases .
- Application : Favipiravir is being studied for its potential to treat COVID-19 . It inhibits the RNA-dependent RNA polymerase of SARS-CoV-2, the virus that causes COVID-19 .
- Method : Favipiravir is administered orally. The typical dosing regimen is similar to that used for influenza .
- Results : Favipiravir has been associated with better viral clearance on day 7 after the initiation of treatment and contributes to clinical improvement within 14 days .
-
Ebola
- Field : Virology, Infectious Diseases .
- Application : Favipiravir has been used experimentally in humans infected with the Ebola virus .
- Method : The method of administration and dosage of Favipiravir for Ebola treatment are subject to ongoing research .
- Results : High doses of Favipiravir have been associated with extended survival in non-human primates infected with Ebola virus .
-
Nipah Virus
- Field : Virology, Infectious Diseases .
- Application : Favipiravir has shown excellent in-vitro inhibition activity against Nipah virus .
- Method : The method of administration and dosage of Favipiravir for Nipah virus treatment are subject to ongoing research .
- Results : In silico studies suggest that piperazine-substituted derivatives of Favipiravir could have greater binding ability with the Nipah virus compared to the original molecule .
-
Other RNA Viruses
- Field : Virology, Infectious Diseases .
- Application : Favipiravir has been shown to have widespread application and safety across multiple RNA viral infections .
- Method : The method of administration and dosage of Favipiravir for these RNA viral infections are subject to ongoing research .
- Results : The results of Favipiravir’s effectiveness against other RNA viruses are subject to ongoing research .
-
Lassa Fever
- Field : Virology, Infectious Diseases .
- Application : Favipiravir has shown high antiviral efficacy against Lassa virus, with 100% survival obtained in an otherwise fully lethal non-human primate (NHP) model of Lassa fever .
- Method : The method of administration and dosage of Favipiravir for Lassa fever treatment are subject to ongoing research .
- Results : Favipiravir was found to decrease virus infectivity, with an efficacy of 91% at the highest dose .
-
Marburg Virus
- Field : Virology, Infectious Diseases .
- Application : Favipiravir has shown promise against Marburg virus in preclinical studies .
- Method : The method of administration and dosage of Favipiravir for Marburg virus treatment are subject to ongoing research .
- Results : Favipiravir has been associated with extended survival in non-human primates infected with Marburg virus .
-
Crimean-Congo Hemorrhagic Fever
- Field : Virology, Infectious Diseases .
- Application : Favipiravir has shown substantial declines in infectious titers and viral infectivity in the treatment of Crimean-Congo Hemorrhagic Fever .
- Method : The method of administration and dosage of Favipiravir for Crimean-Congo Hemorrhagic Fever treatment are subject to ongoing research .
- Results : Favipiravir treatment suppressed viremia and viral shedding when treatment was initiated 24 hours post-infection .
-
Rift Valley Fever
- Field : Virology, Infectious Diseases .
- Application : Favipiravir has shown antiviral activity against Rift Valley Fever virus in vitro and in vivo .
- Method : The method of administration and dosage of Favipiravir for Rift Valley Fever treatment are subject to ongoing research .
- Results : Favipiravir treatment led to a statistically significant reduction in plasma Zika viral load compared to untreated animals .
-
Dengue Fever
- Field : Virology, Infectious Diseases .
- Application : Favipiravir has shown promise against Dengue virus in vitro .
- Method : The method of administration and dosage of Favipiravir for Dengue Fever treatment are subject to ongoing research .
- Results : The results of Favipiravir’s effectiveness against Dengue Fever are subject to ongoing research .
-
Zika Virus
- Field : Virology, Infectious Diseases .
- Application : Favipiravir has shown antiviral activity against Zika virus in vitro and in vivo .
- Method : The method of administration and dosage of Favipiravir for Zika virus treatment are subject to ongoing research .
- Results : Favipiravir leads to a statistically significant reduction in plasma Zika viral load compared to untreated animals .
-
Hantavirus
- Field : Virology, Infectious Diseases .
- Application : Favipiravir has shown efficacy in increasing survival rates during the early stages of Hantavirus infection .
- Method : The method of administration and dosage of Favipiravir for Hantavirus treatment are subject to ongoing research .
- Results : Favipiravir treatment suppressed viremia and viral shedding when treatment was initiated 24 hours post-infection .
-
Hepatitis C
- Field : Virology, Infectious Diseases .
- Application : Favipiravir has shown promise against Hepatitis C virus in vitro .
- Method : The method of administration and dosage of Favipiravir for Hepatitis C treatment are subject to ongoing research .
- Results : The results of Favipiravir’s effectiveness against Hepatitis C are subject to ongoing research .
-
Hepatitis E
- Field : Virology, Infectious Diseases .
- Application : Favipiravir has shown high antiviral efficacy against Hepatitis E virus .
- Method : The method of administration and dosage of Favipiravir for Hepatitis E treatment are subject to ongoing research .
- Results : High doses of Favipiravir have been associated with extended survival in non-human primates infected with Hepatitis E virus .
-
Norovirus
- Field : Virology, Infectious Diseases .
- Application : Favipiravir has shown excellent in-vitro inhibition activity against Norovirus .
- Method : The method of administration and dosage of Favipiravir for Norovirus treatment are subject to ongoing research .
- Results : In silico studies suggest that piperazine-substituted derivatives of Favipiravir could have greater binding ability with the Norovirus compared to the original molecule .
Propriétés
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGNOVWYSGBHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948878 | |
Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
slightly soluble in water | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of favipiravir is novel compared to existing influenza antivirals that primarily prevent entry and exit of the virus from cells. The active favipiravir-RTP selectively inhibits RNA polymerase and prevents replication of the viral genome. There are several hypotheses as to how favipiravir-RTP interacts with RNA dependent RNA polymerase (RdRp). Some studies have shown that when favipiravir-RTP is incorporated into a nascent RNA strand, it prevents RNA strand elongation and viral proliferation. Studies have also found that the presence of purine analogs can reduce favipiravir’s antiviral activity, suggesting competition between favipiravir-RTP and purine nucleosides for RdRp binding. Although favipiravir was originally developed to treat influenza, the RdRp catalytic domain (favipiravir's primary target), is expected to be similar for other RNA viruses. This conserved RdRp catalytic domain contributes to favipiravir's broad-spectrum coverage. | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Favipiravir | |
CAS RN |
259793-96-9 | |
Record name | Favipiravir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259793-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Favipiravir [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259793969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAVIPIRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW5GL2X7E0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
187℃ to 193℃ | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.